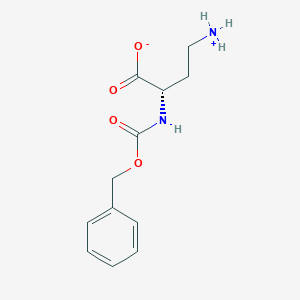
(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is a coordination polymer with a complex structure involving multiple metal centers and organic ligands.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” typically involves the reaction of macrocyclic oxamide with polycarboxylates under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide or ethanol, and the mixture is heated to facilitate the formation of the coordination polymer .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” can undergo various chemical reactions, including:
Oxidation: The metal centers in the compound can be oxidized, leading to changes in its magnetic properties.
Reduction: Reduction reactions can alter the oxidation state of the metal centers, affecting the overall structure and properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions, such as in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while substitution reactions can result in new coordination polymers with different ligands .
科学的研究の応用
Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-organic frameworks.
Biology: The compound’s magnetic properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate other molecules.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals
作用機序
Comparison with Other Similar Compounds: Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is unique due to its specific combination of metal centers and ligands, which confer distinct magnetic and catalytic properties. Similar compounds include other coordination polymers with different metal centers or ligands, such as those containing iron, cobalt, or nickel .
類似化合物との比較
- Coordination polymers with iron centers
- Coordination polymers with cobalt centers
- Coordination polymers with nickel centers
This detailed article provides a comprehensive overview of compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate,” covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













